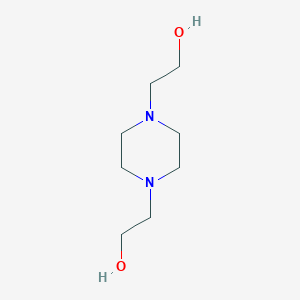

1,4-Piperazinediethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h11-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARKIGWTYBUWNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029158 | |

| Record name | 1,4-Piperazinediethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White crystalline powder; [Acros Organics MSDS] | |

| Record name | 1,4-Piperazinediethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Piperazinediethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19282 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

122-96-3 | |

| Record name | 1,4-Piperazinediethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Di(2-hydroxyethyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Piperazinediethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Piperazinediethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Piperazinediethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Piperazinediethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Piperazinediethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine-1,4-diethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DI(2-HYDROXYETHYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ349PKX8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Piperazinediethanol (CAS: 122-96-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Piperazinediethanol (CAS No. 122-96-3), a versatile bifunctional molecule. This document details its physicochemical properties, toxicological data, and key applications, with a particular focus on its role as a precursor in the synthesis of pharmaceuticals and as a component in polymer chemistry. Detailed experimental protocols for its synthesis and its application as a chain extender in polyurethane formation are provided. This guide is intended to be a valuable resource for professionals in research, development, and manufacturing who utilize or are considering the use of this compound.

Core Properties of this compound

This compound, also known as N,N'-Bis(2-hydroxyethyl)piperazine, is an organic compound featuring a central piperazine ring with two hydroxyethyl substituents attached to the nitrogen atoms.[1] This structure imparts both amine and alcohol functionalities, making it a valuable building block in organic synthesis. It typically appears as a white to pale yellow crystalline solid or a colorless to pale yellow liquid, depending on its purity and the ambient temperature.[1][2] It is known to be soluble in water and various organic solvents.[1][3]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈N₂O₂ | [1][4] |

| Molecular Weight | 174.24 g/mol | [5][6] |

| Melting Point | 133.5 - 140 °C | [2][6][7] |

| Boiling Point | 215 - 220 °C at 50 mmHg; 305.7 °C at 760 mmHg | [6][7][8] |

| Density | Approximately 1.1 ± 0.1 g/cm³ | [7] |

| Water Solubility | Soluble | [1][3] |

| LogP (Octanol/Water Partition Coefficient) | -1.14 to -1.92 | [7][9] |

| Appearance | White to pale yellow crystalline powder/solid | [2][10] |

Toxicological and Safety Information

A summary of the available toxicological and safety data for this compound is presented below. It is classified as an irritant and may cause serious eye damage.[5][8] Standard laboratory safety precautions should be followed when handling this compound.

| Parameter | Value | Species | Reference(s) |

| Oral LD50 | 3730 µL/kg | Rat | [7][10] |

| Dermal LD50 | > 10 mL/kg | Rabbit | [4][10] |

| GHS Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | N/A | [8] |

| GHS Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | N/A | [8] |

Synthesis and Experimental Protocols

This compound is primarily synthesized from readily available starting materials. The most common industrial synthesis involves the reaction of diethanolamine. Other reported methods include the reaction of piperazine with ethylene oxide.

Synthesis from Diethanolamine

This method involves the catalytic cyclization of diethanolamine.

Caption: Synthesis of this compound from Diethanolamine.

Experimental Protocol: Synthesis of this compound from Diethanolamine [10]

-

Materials:

-

Diethanolamine (100 g)

-

Catalyst A (10 g) (Note: The specific catalyst is proprietary in the cited patent but is a hydrogenation catalyst)

-

Hydrogen gas

-

-

Apparatus:

-

Autoclave or a suitable high-pressure reactor

-

Gas chromatograph (GC) with a suitable column (e.g., 30m RTX Amin) for reaction monitoring

-

-

Procedure:

-

Charge the autoclave with 100 g of diethanolamine and 10 g of Catalyst A.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen.

-

Pressurize the reactor with hydrogen to 60006 Torr.

-

Heat the reaction mixture to a temperature of 180-200 °C.

-

Maintain the reaction at this temperature and pressure for 10 hours, with appropriate stirring.

-

Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography to confirm the conversion of diethanolamine.

-

Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

The crude product is then purified, typically by distillation under reduced pressure, to yield this compound. The reported yield under these conditions is approximately 79%.[10]

-

Applications in Research and Industry

This compound serves as a versatile intermediate in various chemical industries due to its bifunctional nature.

Pharmaceutical Synthesis

The piperazine ring is a common scaffold in many active pharmaceutical ingredients (APIs). This compound is utilized as a precursor in the synthesis of more complex drug molecules, including certain kinase inhibitors.[11]

Polymer Chemistry: Polyurethane Synthesis

As a diol, this compound can act as a chain extender in the synthesis of polyurethanes.[12] The hydroxyl groups react with isocyanate groups to form urethane linkages, incorporating the piperazine moiety into the polymer backbone. This can influence the final properties of the polyurethane, such as its thermal stability and mechanical strength.

Caption: Role of this compound as a chain extender in polyurethane synthesis.

Experimental Protocol: Representative Synthesis of a Polyurethane using this compound as a Chain Extender (Adapted from general polyurethane synthesis procedures[13][14])

-

Materials:

-

Polyol (e.g., Polypropylene glycol, PPG)

-

Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate), MDI)

-

This compound

-

Solvent (e.g., Dimethylformamide, DMF, dried)

-

Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

-

-

Apparatus:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.

-

Heating mantle with a temperature controller.

-

-

Procedure:

-

Step 1: Prepolymer Formation

-

In the three-necked flask, charge the polyol and heat it under vacuum to remove any residual water.

-

Cool the polyol to the desired reaction temperature (e.g., 70-80 °C) under a nitrogen atmosphere.

-

Add the diisocyanate to the flask with vigorous stirring. The molar ratio of NCO to OH groups should be greater than 1 (typically around 2:1).

-

Allow the reaction to proceed for 1-2 hours to form the isocyanate-terminated prepolymer. The progress can be monitored by titrating for the NCO content.

-

-

Step 2: Chain Extension

-

Dissolve the this compound in the solvent.

-

Add the solution of the chain extender to the prepolymer mixture. The amount of chain extender should be calculated to react with the remaining isocyanate groups.

-

Add a catalytic amount of DBTDL to the reaction mixture.

-

Continue stirring at the reaction temperature until the desired molecular weight is achieved, as indicated by a significant increase in viscosity.

-

The resulting polyurethane can then be precipitated in a non-solvent (e.g., water or methanol), filtered, and dried under vacuum.

-

-

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in both pharmaceutical and polymer sciences. Its well-defined physicochemical properties and established synthesis routes make it a reliable building block for a wide range of chemical transformations. The experimental protocols provided in this guide offer a practical starting point for researchers and developers working with this compound. As with all chemical reagents, adherence to appropriate safety protocols is paramount.

References

- 1. benchchem.com [benchchem.com]

- 2. US3845059A - Preparation of n,n'-diethanol piperazine - Google Patents [patents.google.com]

- 3. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine - Google Patents [patents.google.com]

- 4. 1,4-Bis(2-hydroxyethyl)piperazine [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. US4590223A - Producing polyurethanes using hydroxy-alkyl piperazine catalyst compositions - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. data.epo.org [data.epo.org]

- 9. researchgate.net [researchgate.net]

- 10. 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 11. Process for the preparation of N,N'-bis-(2-Hydroxy-ethyl)-piperazine - Patent 0338385 [data.epo.org]

- 12. researchgate.net [researchgate.net]

- 13. bhu.ac.in [bhu.ac.in]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1,4-bis(2-hydroxyethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-bis(2-hydroxyethyl)piperazine, also known as 1,4-piperazinediethanol, is a versatile organic compound with significant applications in various scientific and industrial fields. Its unique molecular structure, featuring a central piperazine ring with two hydroxyethyl substituents, imparts a range of desirable physicochemical properties. These properties are fundamental to its use as a chemical intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in the production of polymers like polyurethanes.[1] Furthermore, it serves as a humectant in cosmetic formulations and an agent for desulfurization and decarbonization in gas treatment processes.[1][2][3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of 1,4-bis(2-hydroxyethyl)piperazine, complete with detailed experimental protocols for their determination and structured data for easy reference.

Physicochemical Properties

The key physicochemical properties of 1,4-bis(2-hydroxyethyl)piperazine are summarized in the tables below. These values have been compiled from various sources and represent a range of reported data.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂O₂ | |

| Molecular Weight | 174.24 g/mol | |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 133.5-136 °C | [5][6][7][8] |

| 136-140 °C | ||

| Boiling Point | 215-220 °C at 50 mmHg | [5][6][8] |

| 278 °C | ||

| Density | 1.097 g/cm³ | [5][6] |

| Flash Point | 166 °C | [5][6] |

| Vapor Pressure | 0.004 Pa at 20 °C | [5][6] |

Solubility and Partitioning

| Property | Value | Source |

| Water Solubility | Soluble | [5][6] |

| Solubility in other solvents | DMSO (Slightly), Methanol (Slightly) | [6][7] |

| LogP (Octanol/Water Partition Coefficient) | -1.92 at 20 °C | [6] |

Acidity/Basicity

| Property | Value | Source |

| pKa | 14.66 ± 0.10 (Predicted) | [5][6] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of 1,4-bis(2-hydroxyethyl)piperazine.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid 1,4-bis(2-hydroxyethyl)piperazine transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the 1,4-bis(2-hydroxyethyl)piperazine sample is dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[8]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

If using a Thiele tube, attach the capillary tube to a thermometer with a rubber band and immerse it in the oil bath.

-

Heat the apparatus rapidly at first to get an approximate melting point, then allow it to cool.

-

For an accurate measurement, begin heating again at a slow, controlled rate (approximately 2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

-

The recorded range is the melting point of the sample. A narrow range (0.5-1.0 °C) is indicative of a pure compound.

Boiling Point Determination (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of liquid 1,4-bis(2-hydroxyethyl)piperazine equals the atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block heater or oil bath)

-

Stand and clamp

Procedure:

-

Place a few milliliters of molten 1,4-bis(2-hydroxyethyl)piperazine into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.[5][6]

-

Attach the test tube to a thermometer and clamp it in a heating apparatus, ensuring the thermometer bulb is level with the sample.

-

Heat the apparatus gently.[5]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9] Record this temperature.

Density Determination (Pycnometer Method)

Objective: To determine the mass per unit volume of solid 1,4-bis(2-hydroxyethyl)piperazine.

Apparatus:

-

Pycnometer (a flask with a specific volume)

-

Analytical balance

-

A liquid in which the compound is insoluble (e.g., a hydrocarbon solvent)

-

Spatula

Procedure:

-

Weigh a clean, dry pycnometer (W1).

-

Add a sample of 1,4-bis(2-hydroxyethyl)piperazine to the pycnometer and weigh it again (W2).

-

Fill the pycnometer containing the sample with the chosen insoluble liquid and weigh it (W3).

-

Empty and clean the pycnometer, then fill it with only the insoluble liquid and weigh it (W4).

-

The density is calculated using the following formula: Density = [(W2 - W1) * Density of the liquid] / [(W4 - W1) - (W3 - W2)]

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of 1,4-bis(2-hydroxyethyl)piperazine in water.

Apparatus:

-

Flask with a stopper

-

Analytical balance

-

Shaker or magnetic stirrer

-

Filtration apparatus (e.g., syringe filter)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of 1,4-bis(2-hydroxyethyl)piperazine to a known volume of water in a flask.

-

Seal the flask and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to stand, permitting the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Quantify the concentration of 1,4-bis(2-hydroxyethyl)piperazine in the filtered solution using a suitable analytical method that has been calibrated with standards of known concentrations.

-

The determined concentration represents the aqueous solubility of the compound at that temperature.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of 1,4-bis(2-hydroxyethyl)piperazine.

Apparatus:

-

pH meter with an electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

-

Calibrate the pH meter using standard buffer solutions at the desired temperature.[10]

-

Prepare a dilute aqueous solution of 1,4-bis(2-hydroxyethyl)piperazine of known concentration (e.g., 0.01 M).[10]

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Slowly titrate the solution with the standardized strong acid from the burette, adding the titrant in small, known increments.[10]

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa values can be determined from the midpoints of the buffer regions on the titration curve. For a diprotic base like piperazine, there will be two equivalence points and two pKa values.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the physicochemical properties of an organic compound such as 1,4-bis(2-hydroxyethyl)piperazine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 1,4-Bis(2-hydroxyethyl)piperazine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 1,4-Bis(2-hydroxyethyl)piperazine|122-96-3--Hangzhou Ocean Chemical Co.,Ltd [hzoceanchem.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. uregina.ca [uregina.ca]

An In-depth Technical Guide to 1,4-Piperazinediethanol: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Piperazinediethanol, a key chemical intermediate with significant applications in pharmaceutical synthesis. This document details its molecular structure, physicochemical properties, experimental protocols for its synthesis and analysis, and its role as a precursor in the development of therapeutic agents.

Molecular Structure and Chemical Formula

This compound, also known as 1,4-bis(2-hydroxyethyl)piperazine, is a disubstituted piperazine derivative. The molecule consists of a central six-membered piperazine ring with two ethanol groups attached to the nitrogen atoms at positions 1 and 4.

Chemical Formula: C₈H₁₈N₂O₂

IUPAC Name: 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol[1]

CAS Number: 122-96-3[1]

Molecular Representations:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 174.24 g/mol | [1][2][3] |

| Appearance | White to almost white crystalline powder | [4] |

| Melting Point | 133.5-136 °C | [2][3] |

| Boiling Point | 215-220 °C at 50 mmHg | [2][3] |

| Water Solubility | Soluble | [5] |

Table 2: Spectroscopic Data Identifiers for this compound

| Spectroscopic Data | Identifier/Source |

| ¹H NMR Spectra | Sigma-Aldrich Co. LLC.[1] |

| GC-MS | NIST Mass Spectrometry Data Center[1] |

| FTIR Spectra | Aldrich Chemical Company, Inc.[1] |

| Raman Spectra | John Wiley & Sons, Inc.[1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, based on established procedures for piperazine derivatives.

Synthesis of this compound from Diethanolamine

A common method for the synthesis of this compound involves the dimerization of diethanolamine. The following protocol is a general procedure based on this reaction.

Reaction Scheme:

References

An In-depth Technical Guide to the Solubility of 1,4-Piperazinediethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-Piperazinediethanol (CAS No. 122-96-3), a versatile piperazine derivative. A thorough review of available literature indicates a notable scarcity of precise quantitative solubility data in various organic solvents. However, this document compiles the existing qualitative information and furnishes a detailed, generalized experimental protocol for determining the solubility of this compound.

Introduction to this compound

This compound, also known as N,N'-Bis(2-hydroxyethyl)piperazine, is a white crystalline powder.[1][2] Its chemical structure, featuring a central piperazine ring with two hydroxyethyl substituents, imparts a degree of polarity to the molecule. This structure is crucial in determining its solubility characteristics in different solvent systems. The solubility of this compound is a critical parameter in various applications, including its use as an intermediate in the synthesis of pharmaceuticals.[3]

Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a wide range of organic solvents at various temperatures. The available information is primarily qualitative.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various solvents as reported in the literature.

| Solvent | CAS Number | Solubility | Reference(s) |

| Water | 7732-18-5 | Soluble | [3][4][5] |

| Methanol | 67-56-1 | Slightly Soluble | [1][3] |

| Ethanol | 64-17-5 | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble | [1][3] |

It is important to note that the term "slightly soluble" is not a quantitative measure and can vary between different sources. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following generalized experimental protocols, based on the isothermal shake-flask method and gravimetric analysis, are recommended.

Isothermal Shake-Flask Method

This method is a reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Sealed glass vials

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge (optional)

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Securely seal the vials and place them in an orbital shaker with a precisely controlled temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined by preliminary experiments to ensure the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle. If necessary, the vials can be centrifuged at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Sample Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.

-

Calculation: Calculate the solubility of this compound in the solvent at the experimental temperature based on the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Gravimetric Method

For a simpler, albeit potentially less precise, determination of solubility, a gravimetric method can be employed.

Objective: To determine the solubility of this compound in a solvent by mass determination.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvent

-

Sealed glass vials or flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Evaporating dish

-

Drying oven

Procedure:

-

Saturation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the Isothermal Shake-Flask Method (steps 1 and 2).

-

Sample Collection: After equilibration and phase separation, carefully transfer a known mass of the clear supernatant to a pre-weighed evaporating dish.

-

Solvent Evaporation: Gently evaporate the solvent from the evaporating dish. This can be done at room temperature in a fume hood or at a slightly elevated temperature in a drying oven, ensuring the temperature is well below the boiling point of this compound to prevent its degradation or sublimation.

-

Drying: Once the solvent has evaporated, dry the evaporating dish containing the solid residue to a constant mass in a drying oven at an appropriate temperature.

-

Weighing: Allow the evaporating dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.

-

Calculation: The mass of the dissolved this compound is the difference between the final mass of the dish with the residue and the initial mass of the empty dish. The mass of the solvent is the difference between the initial mass of the saturated solution and the mass of the dissolved solute. The solubility can then be expressed as grams of solute per 100 grams of solvent or other relevant units.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

References

- 1. 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE | 122-96-3 [amp.chemicalbook.com]

- 2. This compound | C8H18N2O2 | CID 67151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE CAS#: 122-96-3 [m.chemicalbook.com]

- 4. CAS 122-96-3: this compound | CymitQuimica [cymitquimica.com]

- 5. 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE | 122-96-3 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1,4-Piperazinediethanol from Diethanolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1,4-Piperazinediethanol, a key intermediate in the pharmaceutical and polymer industries, from the readily available starting material, diethanolamine. This document details reaction methodologies, catalytic conditions, and presents quantitative data to facilitate laboratory-scale synthesis and process development.

Introduction

This compound, also known as N,N'-bis(2-hydroxyethyl)piperazine, is a symmetrical diamine-diol with a wide range of applications, notably as a building block in the synthesis of pharmacologically active molecules and as a monomer in the production of specialty polymers.[1] Its synthesis from diethanolamine represents an atom-economical and industrially viable approach. This guide explores the most prevalent and effective methods for this conversion, focusing on catalytic cyclization and reactions involving activating agents.

Synthetic Strategies

The synthesis of this compound from diethanolamine primarily proceeds through the intermolecular dehydration and cyclization of two diethanolamine molecules. This transformation can be achieved through several distinct methodologies, each with its own set of advantages and reaction parameters.

Catalytic Dehydration and Cyclization

The direct catalytic conversion of diethanolamine is a prominent method for the synthesis of this compound. This process typically involves heating diethanolamine in the presence of a heterogeneous catalyst under an inert atmosphere or hydrogen pressure. A variety of catalysts have been explored for this reaction, with copper-based systems demonstrating high efficacy.

One documented method utilizes a copper-comprising, chromium-free heterogeneous catalyst. In a solvent-free approach, heating diethanolamine with this catalyst results in high yields of the desired product.[2] Another approach involves the use of a copper-nickel-chromium oxide catalyst in the presence of ammonia and hydrogen.[3]

Reaction with Urea and its Derivatives

An alternative synthetic route involves the reaction of diethanolamine with urea or its pyrolysis products, such as biuret, triuret, or cyanuric acid.[4] This method proceeds by heating the reactants, leading to the formation of this compound and ammonia as a byproduct. The reaction can be carried out at atmospheric pressure, and the temperature is a critical parameter to control the reaction rate and minimize the formation of side products.[4]

Reaction with Oxamide

A high-yield synthesis of this compound can also be achieved by reacting diethanolamine with oxamide.[5] This process involves heating a mixture of the two reactants, with the molar ratio of diethanolamine to oxamide being a key factor for optimizing the yield. The reaction can be performed in a single step at elevated temperatures.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthetic methods for producing this compound from diethanolamine.

Table 1: Catalytic Dehydration and Cyclization

| Catalyst | Temperature (°C) | Pressure | Solvent | Reaction Time (h) | Diethanolamine Conversion (%) | This compound Yield (%) | Reference |

| Copper-comprising, chromium-free | 180 - 200 | 60006 Torr | None | 10 | Quantitative | 79 | [2][6] |

| Copper-nickel-chromium oxide | 240 | 750 psig (H₂) | None (with NH₃) | 1.5 | 89 | 37 | [3] |

Table 2: Reaction with Urea and Oxamide

| Reactant | Molar Ratio (Diethanolamine:Reactant) | Temperature (°C) | Solvent | Reaction Time (h) | This compound Yield (%) | Reference |

| Urea | 2.1:1 | 150 | None | 8 | Not specified | [4] |

| Cyanuric Acid | 2:1 | 205 - 225 | None | 8 | ~79.5 | [4] |

| Oxamide | >2 | 160 - 220 | None | Not specified | High | [5] |

Experimental Protocols

The following are detailed experimental protocols for two of the key synthetic methods.

Protocol for Catalytic Dehydration (Solvent-Free)

Materials:

-

Diethanolamine (100 g)

-

Catalyst A (a copper-comprising, chromium-free heterogeneous catalyst, 10 g)[2][6]

-

High-pressure autoclave reactor

-

Gas chromatograph with a suitable column (e.g., 30 m RTX Amin)[2][6]

Procedure:

-

Charge a high-pressure autoclave reactor with 100 g of diethanolamine and 10 g of Catalyst A.[6]

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to create an inert atmosphere.

-

Pressurize the reactor with hydrogen to 60006 Torr.[6]

-

Heat the reactor to a temperature range of 180-200°C while stirring.[6]

-

Maintain these conditions for 10 hours.[6]

-

Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography to confirm the complete conversion of diethanolamine.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

-

The reaction mixture can be purified by distillation to isolate the 1,4-bis(hydroxyethyl)piperazine. The product is a white crystalline powder.[7]

Protocol for Reaction with Cyanuric Acid

Materials:

-

Diethanolamine (315 g)

-

Cyanuric acid (129 g)

-

Reaction flask equipped with a stirrer and a nitrogen inlet

-

Heating mantle

-

Acetone for washing

Procedure:

-

In a suitable reaction flask, combine 315 g of diethanolamine and 129 g of cyanuric acid.[4]

-

Begin stirring the mixture and purge the flask with a slow stream of nitrogen.[4]

-

Heat the mixture to a temperature of 205-225°C and maintain this temperature for 8 hours with continuous stirring.[4]

-

After 8 hours, cool the reaction mixture to room temperature. A precipitate will form.[4]

-

Filter the precipitate and wash it thoroughly with acetone.[4]

-

Dry the washed solid to obtain N,N'-diethanol piperazine. The reported yield is approximately 79.5%.[4]

Visualizations

Reaction Pathway

The following diagram illustrates the overall chemical transformation of diethanolamine into this compound.

Caption: General reaction scheme for the synthesis of this compound from diethanolamine.

Experimental Workflow

The diagram below outlines a general experimental workflow for the synthesis and purification of this compound.

References

- 1. CAS 122-96-3: this compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. US3037023A - Process for preparation of piperazine - Google Patents [patents.google.com]

- 4. US3845059A - Preparation of n,n'-diethanol piperazine - Google Patents [patents.google.com]

- 5. Process for the preparation of N,N'-bis-(2-Hydroxy-ethyl)-piperazine - Patent 0338385 [data.epo.org]

- 6. 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 7. Cas 122-96-3,1,4-BIS(2-HYDROXYETHYL)PIPERAZINE | lookchem [lookchem.com]

An In-depth Technical Guide to 1,4-Piperazinediethanol: Synonyms, Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Piperazinediethanol (CAS No. 122-96-3), a versatile chemical intermediate. This document details its key synonyms, physicochemical properties, synthesis and purification protocols, and analytical methods, making it an essential resource for professionals in research, development, and quality control.

Chemical Identity and Synonyms

This compound is a symmetrical, difunctional piperazine derivative. Due to its structure and wide range of applications, it is known by numerous synonyms in chemical literature and commercial databases. A comprehensive list of these synonyms is provided in Table 1 to facilitate literature searches and material sourcing.

Table 1: Key Synonyms for this compound

| Primary Name | Systematic & IUPAC Names | Common Abbreviations & Trade Names | Other Names |

| This compound | 2,2'-(Piperazine-1,4-diyl)diethanol | BHEP | 1,4-Bis(2-hydroxyethyl)piperazine |

| 2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanol | 1,4-Bis(β-hydroxyethyl)piperazine | ||

| N,N'-Bis(2-hydroxyethyl)piperazine | |||

| N,N'-Bis(β-hydroxyethyl)piperazine | |||

| 1,4-Di(2-hydroxyethyl)piperazine | |||

| N,N'-Dihydroxyethylpiperazine | |||

| Di(hydroxyethyl)piperazine | |||

| Piperazine-1,4-diethanol | |||

| N,N'-Piperazinediethanol |

Sources:[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in various chemical processes. Key quantitative data are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 122-96-3 | [1][2][3][4][5][6][7][8][9][10][11][13][14][15][16][17][18][19][20] |

| Molecular Formula | C₈H₁₈N₂O₂ | [1][21][2][3][4][5][6][7][8][9][10][11][13][14][15][16][17][18][19][20] |

| Molecular Weight | 174.24 g/mol | [1][21][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20] |

| Appearance | White crystalline powder | [8][10][11][14][15][18][20] |

| Melting Point | 133.5-136 °C | [2][3][14][15][18][20] |

| Boiling Point | 215-220 °C at 50 mmHg | [2][3][14][15][20] |

| Solubility | Soluble in water | [2][13][14][16][20] |

Experimental Protocols

Synthesis of this compound from Diethanolamine

A common method for the synthesis of this compound involves the self-condensation of diethanolamine in the presence of a catalyst.[14][20]

Materials:

-

Diethanolamine

-

Catalyst (e.g., as described in patent literature, often a mixed metal oxide)

-

Hydrogen (for reactions under pressure)

-

Inert gas (e.g., Nitrogen)

-

Reaction vessel (e.g., autoclave)

Procedure:

-

Charge the reaction vessel with diethanolamine and the catalyst.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 60006 Torr).

-

Heat the mixture to the reaction temperature (e.g., 180-200 °C) and maintain for a specified duration (e.g., 10 hours).

-

Monitor the reaction progress by techniques such as gas chromatography to confirm the conversion of diethanolamine.

-

Upon completion, cool the reaction mixture and process it for product isolation and purification.

A reported yield for this process is approximately 79% of 1,4-bis(hydroxyethyl)piperazine.[1][10][14][20]

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds like this compound.[3][5][6][9][10] The choice of solvent is critical and should be determined based on the solubility of the compound at different temperatures. Acetone is a commonly used solvent for the recrystallization of piperazine derivatives.[12]

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., Acetone)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot acetone in an Erlenmeyer flask.

-

If colored impurities are present, they can be removed by adding a small amount of activated carbon and hot filtering the solution.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, the flask can be further cooled in an ice bath.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold acetone to remove any remaining soluble impurities.

-

Dry the purified crystals, for instance, in a vacuum oven, to remove residual solvent.

Analytical Methods

Gas Chromatography (GC)

Gas chromatography is a suitable technique for assessing the purity of this compound and for monitoring the progress of its synthesis.[1][10][14][20]

Typical GC Conditions:

-

Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase, is often suitable for analyzing polar compounds like diols and amines. A 30m RTX Amin column has been reported.[1][10][14][20]

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: An initial temperature of around 100-150 °C, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature of 250-280 °C.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation and confirmation of this compound.

¹H NMR (in D₂O):

-

δ ~3.73 ppm (t): Protons on the carbons adjacent to the hydroxyl group (-CH₂-OH).

-

δ ~2.59 ppm (t): Protons on the carbons adjacent to the nitrogen atom in the ethyl chain (-N-CH₂-).

-

δ ~2.58 ppm (s): Protons on the carbons of the piperazine ring.[1]

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the molecule, providing further structural confirmation.

Applications in Research and Development

This compound serves as a key building block in the synthesis of a variety of more complex molecules. Its bifunctional nature, with two secondary amine groups within a heterocyclic ring and two primary alcohol groups, allows for a wide range of chemical modifications.

-

Pharmaceuticals: It is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The piperazine moiety is a common scaffold in many drugs, and the hydroxyl groups of this compound offer convenient points for further functionalization.[2][14][20]

-

Polymers: This compound is used in the polymer industry, for example, as a chain extender or cross-linking agent in the production of polyurethanes and other polymers.[2]

While the direct involvement of this compound in specific signaling pathways is not extensively documented, the broader class of piperazine derivatives is known to interact with various biological targets. For instance, many piperazine-containing compounds exhibit activity at neurotransmitter receptors.[21][2] Further research into the biological activity of this compound and its derivatives could uncover novel therapeutic applications.

References

- 1. 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE(122-96-3) 1H NMR spectrum [chemicalbook.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. This compound | C8H18N2O2 | CID 67151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mt.com [mt.com]

- 10. 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. data.epo.org [data.epo.org]

- 13. benchchem.com [benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Process for the preparation of N,N'-bis-(2-Hydroxy-ethyl)-piperazine - Patent 0338385 [data.epo.org]

- 16. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 17. researchgate.net [researchgate.net]

- 18. US3682919A - Process for the preparation of piperazine - Google Patents [patents.google.com]

- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 20. 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE | 122-96-3 [chemicalbook.com]

- 21. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,4-Piperazinediethanol

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific experimental data on the thermal decomposition of pure 1,4-Piperazinediethanol. This guide synthesizes the available information, including data on its use in polymers and the thermal behavior of the parent compound, piperazine, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as N,N'-bis(2-hydroxyethyl)piperazine, is a symmetrical diamine and diol with a central piperazine ring. Its chemical structure, featuring two reactive hydroxyl groups and two tertiary amine functionalities, makes it a valuable building block in various applications, including as a chain extender in the synthesis of polyurethanes, a precursor for pharmaceuticals, and a component in CO2 capture solvents.[1][2] Understanding its thermal stability and decomposition pathways is critical for defining safe handling and processing temperatures, predicting degradation products, and ensuring the stability of materials in which it is incorporated.

Physicochemical and Thermal Properties

While detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound are not extensively reported, some fundamental properties are known.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 122-96-3 | [3] |

| Molecular Formula | C₈H₁₈N₂O₂ | [3] |

| Molecular Weight | 174.24 g/mol | [3] |

| Appearance | White crystalline powder or liquid | [3] |

| Melting Point | 134-138 °C | [3] |

| Boiling Point | Decomposes before boiling at atmospheric pressure | |

| Enthalpy of Sublimation (ΔsubH) | 128.0 ± 1.0 kJ/mol at 375 K | [4] |

Thermal Stability in Polyurethane Formulations

This compound is frequently used as a chain extender in the synthesis of polyurethanes, where it reacts with isocyanates to form the hard segment of the polymer. The thermal stability of these resulting polyurethanes has been studied, providing an indirect indication of the temperature range at which the this compound moiety begins to degrade within a polymer matrix.

Thermogravimetric analysis (TGA) of polyurethanes containing this compound shows that significant weight loss typically begins above 250 °C.

Table 2: Thermal Stability of Polyurethanes Containing this compound

| Polymer Type | Temperature for 5% Weight Loss (Td₅%) | Reference |

| Linear Polyurethanes | 250–280 °C | [5][6] |

| Cross-linked Polyurethanes | 295–320 °C | [5][6] |

This data suggests that the urethane linkages and the overall polymer structure are stable up to these temperatures. The decomposition of the this compound unit itself contributes to the degradation profile of the polymer at these elevated temperatures.

Anticipated Thermal Decomposition Pathway

Specific studies detailing the decomposition mechanism of this compound are not available. However, insights can be drawn from the well-documented thermal degradation of its parent compound, piperazine (PZ), particularly in the context of CO₂ capture systems where it is subjected to thermal stress.

For aqueous piperazine, thermal degradation is believed to be initiated by a nucleophilic attack of one piperazine molecule on a protonated piperazine molecule, leading to ring-opening.[7] This is followed by a series of Sₙ2 substitution reactions that produce a variety of products.[8]

For this compound, the decomposition is likely to be more complex due to the presence of the two hydroxyethyl side chains. A hypothetical decomposition could involve:

-

Side-Chain Degradation: Cleavage of the C-N or C-C bonds in the hydroxyethyl side chains. Homolytic cleavage could generate various radical species.

-

Piperazine Ring Opening: Similar to piperazine, the piperazine ring could undergo cleavage, especially at high temperatures.

-

Oxidation: In the presence of air (oxidative conditions), the tertiary amines and alcohol groups are susceptible to oxidation, leading to the formation of N-oxides, aldehydes, and carboxylic acids, which would further decompose.

The primary hazardous decomposition products expected upon heating to high temperatures, particularly during combustion, are oxides of carbon (CO, CO₂) and nitrogen (NOx).[9]

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and analysis of evolved gases (e.g., by TGA-FTIR or TGA-MS) would be required.

Objective: To determine the temperatures at which the material loses mass due to decomposition or volatilization and to quantify these mass losses.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or aluminum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) or an oxidative gas (e.g., Air) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600-800 °C).

-

-

Data Analysis: Record the sample weight as a function of temperature. Determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak, from the first derivative of the TGA curve, DTG), and the percentage of residual mass.

Objective: To measure heat flow associated with thermal transitions as a function of temperature, identifying the melting point, enthalpy of fusion, and any exothermic or endothermic decomposition events.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Atmosphere: Purge the cell with a high-purity inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) past its melting point and into the decomposition region (e.g., to 350 °C).

-

-

Data Analysis: Record the differential heat flow between the sample and reference. Determine the onset temperature and peak temperature of the melting endotherm and calculate the enthalpy of fusion (ΔHf). Analyze any exothermic peaks in the higher temperature range, which would indicate decomposition.

Visualizing the Experimental Workflow

The logical flow for a comprehensive thermal analysis of a compound like this compound can be visualized as follows.

Caption: Workflow for Thermal Analysis.

Conclusion

While specific experimental data on the thermal decomposition of pure this compound is sparse in the current literature, a composite understanding can be built from its known physicochemical properties, its behavior within polymer systems, and the degradation pathways of its parent molecule, piperazine. It is a thermally stable solid with a melting point above 130 °C. When incorporated into polyurethanes, the resulting polymers show stability up to approximately 250 °C. The decomposition of the pure compound at higher temperatures is expected to involve both the degradation of the hydroxyethyl side chains and the eventual cleavage of the piperazine ring, producing oxides of carbon and nitrogen in the presence of air. A definitive characterization of its thermal stability and decomposition products requires dedicated experimental analysis using standard techniques such as TGA and DSC, coupled with evolved gas analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H18N2O2 | CID 67151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-Bis(2-hydroxyethyl)piperazine [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sites.utexas.edu [sites.utexas.edu]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 1,4-Piperazinediethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,4-Piperazinediethanol (CAS No. 122-96-3), a symmetrical diamine with applications in the synthesis of pharmaceuticals and polymers.[1][2][3] The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance data, offering a foundational dataset for its identification and characterization.

Molecular Structure and Properties

-

IUPAC Name: 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol[4]

-

Molecular Weight: 174.24 g/mol [4]

-

Synonyms: 1,4-Bis(2-hydroxyethyl)piperazine, N,N'-Bis(2-hydroxyethyl)piperazine[5]

Mass Spectrometry Data

Mass spectrometry of this compound typically employs electron ionization (EI) for fragmentation analysis. The resulting mass spectrum is characterized by several key fragments that are indicative of the molecule's structure.

Table 1: Key Mass Spectrometry Fragmentation Data

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 174 | Molecular Ion [M]⁺ |

| 143 | Loss of a CH₂OH group |

| 70 | Fragment corresponding to the piperazine ring with one ethyl group |

| 56 | Fragment corresponding to the piperazine ring |

| 42 | Fragment corresponding to a C₂H₄N moiety |

Note: The relative intensities of these peaks can vary depending on the specific instrumentation and experimental conditions.

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The presence of hydroxyl and amine groups, along with the alkyl framework, gives rise to a distinct spectral fingerprint.

Table 2: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | O-H stretching (broad) | Hydroxyl (-OH) |

| 2940 - 2800 | C-H stretching | Alkyl (C-H) |

| 1460 - 1440 | C-H bending | Alkyl (CH₂) |

| 1100 - 1000 | C-N stretching | Amine (C-N) |

| 1050 - 1000 | C-O stretching | Alcohol (C-O) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is relatively simple due to the molecule's symmetry.

Table 3: ¹H NMR Chemical Shift Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.73 | Triplet | 4H | Methylene group adjacent to the hydroxyl group (-CH₂-OH) |

| ~2.59 | Triplet | 4H | Methylene group adjacent to the nitrogen (-N-CH₂-) |

| ~2.58 | Singlet | 8H | Piperazine ring protons (-CH₂-N-CH₂-) |

Note: Chemical shifts are typically referenced to a standard and can vary based on the solvent used. The data presented is based on spectra recorded in D₂O.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum further confirms the symmetrical nature of the molecule.

Table 4: ¹³C NMR Chemical Shift Data

| Chemical Shift (δ) ppm | Assignment |

| ~60 | Methylene carbon adjacent to the hydroxyl group (-CH₂-OH) |

| ~58 | Methylene carbon adjacent to the nitrogen (-N-CH₂-) |

| ~54 | Piperazine ring carbons (-CH₂-N-CH₂-) |

Note: As with ¹H NMR, chemical shifts are solvent-dependent.

Experimental Protocols

The data presented in this guide are typically acquired using standard analytical techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies.

Mass Spectrometry (MS)

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation: The sample is dissolved in a volatile organic solvent, such as methanol or dichloromethane, and injected into the GC system.

-

Gas Chromatography: A capillary column (e.g., DB-5ms) is used to separate the analyte from the solvent and any impurities. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure proper elution.

-

Mass Spectrometry: The eluted compound enters the mass spectrometer where it is ionized by a 70 eV electron beam. The resulting fragments are separated by a mass analyzer (e.g., a quadrupole) and detected.

Infrared (IR) Spectroscopy

-

Technique: Fourier Transform Infrared (FTIR) Spectroscopy. Can be performed using Attenuated Total Reflectance (ATR) or KBr pellet methods.[4]

-

ATR-IR: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). The IR beam is passed through the crystal in such a way that it interacts with the sample at the surface.

-

KBr Pellet: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is then placed in the IR beam path.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique: ¹H and ¹³C NMR spectroscopy.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) to a concentration of approximately 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 300 MHz or higher). For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Various NMR experiments (e.g., DEPT) can be performed to aid in the assignment of carbon signals.

Workflow for Spectroscopic Analysis

The logical flow for the comprehensive spectroscopic characterization of this compound is illustrated in the diagram below.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. CAS 122-96-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. This compound | C8H18N2O2 | CID 67151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Bis(2-hydroxyethyl)piperazine [webbook.nist.gov]

- 6. 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE(122-96-3) 1H NMR spectrum [chemicalbook.com]

The Piperazine Scaffold: A Versatile Core for Biochemical Innovation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including high aqueous solubility, and the ease with which it can be chemically modified, have made it a cornerstone in the development of a diverse array of therapeutic agents.[1][3] This technical guide delves into the core biochemical applications of piperazine derivatives, offering a comprehensive overview of their roles in oncology, central nervous system (CNS) disorders, and infectious diseases. The guide provides structured data on their biological activities, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate.

Anticancer Applications: A Multi-pronged Attack on Malignancy

Piperazine derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[4][5] Their mechanisms of action are diverse and often involve the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.[6][7]

Quantitative Data on Anticancer Activity

The in vitro anticancer activity of various piperazine derivatives has been extensively evaluated, with key metrics such as the half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) being widely reported. Lower values for these metrics indicate higher potency. The following tables summarize the activity of selected piperazine derivatives against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Piperazine Derivatives

| Compound/Derivative | Cancer Type | Cell Line | Activity Metric | Value (µM) | Reference(s) |

| Vindoline-Piperazine Conjugate 23 | Breast Cancer | MDA-MB-468 | GI50 | 1.00 | [8] |

| Vindoline-Piperazine Conjugate 25 | Non-Small Cell Lung Cancer | HOP-92 | GI50 | 1.35 | [8] |

| Quinoxalinyl–piperazine compound 30 | Breast, Skin, Pancreas, Cervix | Various | IC50 | Varies | [4] |

| SGI-7079 (Axl inhibitor) | Various | - | IC50 | 0.058 | [4] |

| Phenylpiperazine derivative 3p | Lung Cancer | A549 | IC50 | 0.08 | [9] |

| Piperazine-based mTORC1 Inhibitors | Breast, Lung, Renal Cancer | - | - | - | [10] |

| Rhodanine-piperazine hybrid 12 | Breast Cancer | MCF-7, MDA-MB-468 | IC50 | Potent | [11] |

Table 2: Anticancer Activity of a Novel Piperazine Derivative Targeting Multiple Signaling Pathways

| Cancer Cell Line | Cancer Type | GI50 (µM) |

| K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 |

| Various Other Cell Lines | Various | 0.06 - 0.16 |

| This derivative potently inhibits cancer cell proliferation and induces caspase-dependent apoptosis by targeting PI3K/AKT, Src family kinases, and BCR-ABL pathways.[6] |

Key Signaling Pathways in Cancer Targeted by Piperazine Derivatives

1. Epidermal Growth Factor Receptor (EGFR) Signaling:

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[9] Its aberrant activation is a hallmark of many cancers. Piperazine derivatives have been designed to inhibit EGFR, thereby blocking downstream signaling cascades.[9][12]

2. PI3K/Akt/mTOR Pathway:

This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[13][14] Several piperazine derivatives have been shown to inhibit components of this pathway, leading to anticancer effects.[6][15]

3. Apoptosis Induction:

Many piperazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[6][16][17] This can occur through various mechanisms, including the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases.[1][16][17]

Central Nervous System (CNS) Applications: Modulating Neurotransmission

The piperazine scaffold is a prominent feature in numerous drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[18][19][20] Arylpiperazine derivatives, in particular, are well-known for their interactions with aminergic G protein-coupled receptors (GPCRs) such as dopamine and serotonin receptors.[16][21]

Quantitative Data on CNS Activity

The potency of piperazine derivatives in the CNS is often characterized by their binding affinity (Ki) to specific receptors. Lower Ki values indicate a higher binding affinity.

Table 3: Binding Affinities (Ki) of Piperazine Derivatives for CNS Receptors

| Compound/Derivative | Target Receptor | Ki (nM) | Application | Reference(s) |

| Aripiprazole | Dopamine D2 | - | Antipsychotic | [22] |

| Serotonin 5-HT1A | - | [22] | ||

| Serotonin 5-HT2A | - | [22] | ||

| Buspirone | Serotonin 5-HT1A | - | Anxiolytic | [22] |

| Vortioxetine | Serotonin Transporter | - | Antidepressant | [18] |

| 1,4-disubstituted piperazines | Dopamine D2 | up to 53 | Dopamine Receptor Ligand | [23][24] |

| Arylpiperazine derivatives | Serotonin 5-HT1A | Varies | Serotonin Receptor Ligand | [8][25] |

Key Signaling Pathways in the CNS Targeted by Piperazine Derivatives

1. Dopamine D2 Receptor Signaling:

Atypical antipsychotics often feature a piperazine moiety and act as antagonists or partial agonists at dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia.[20][26][27]

2. Serotonin 5-HT1A Receptor Signaling:

Arylpiperazine derivatives are frequently designed as agonists or partial agonists for the 5-HT1A receptor, a key target for anxiolytic and antidepressant medications.[8][28]

Anti-Infective Applications

The versatility of the piperazine scaffold extends to the development of agents against infectious diseases, including viral and bacterial pathogens.

Anti-HIV Activity

Certain piperazine derivatives have been designed as CCR5 antagonists, effectively blocking the entry of HIV-1 into host cells. The CCR5 co-receptor is crucial for the entry of macrophage-tropic (R5) strains of HIV-1.[4][5]

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the biochemical applications of piperazine derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][17]

Protocol Overview:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]

-

Compound Treatment: Treat the cells with various concentrations of the piperazine derivative. Include vehicle and positive controls.[6]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[17][29]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[29]

-

Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 or GI50 value from a dose-response curve.[4]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content after treatment with a piperazine derivative.[9][30][31]

Protocol Overview:

-